molecular formula C9H19ClN2O B1424823 N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236255-05-2

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1424823
CAS No.: 1236255-05-2
M. Wt: 206.71 g/mol
InChI Key: QEHGXWFXRXXOOF-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride (CAS: 1236255-05-2) is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . The compound is supplied as a hydrochloride salt, a common form used to enhance the stability and solubility of amine-containing compounds for research applications . As a pyrrolidinecarboxamide derivative, it belongs to a class of compounds that have been investigated for their potential in medicinal chemistry and drug discovery. Related pyrrolidine-based structures have been studied as dipeptidyl peptidase 4 (DPP-4) inhibitors, which are a recognized target for the research and development of therapeutics for type 2 diabetes . The specific stereochemistry of the sec-butyl substituent can influence its binding affinity and interaction with biological targets, making it a point of interest for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly for laboratory research purposes. It is essential to handle it with appropriate safety precautions. The recommended storage condition is sealed in a dry environment at room temperature to maintain its long-term stability . Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-butan-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGXWFXRXXOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of sec-butylamine with 2-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride exhibits inhibitory effects against specific enzymes, including enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This suggests potential applications as an antimicrobial agent, particularly in combating tuberculosis .
  • Antitumor Properties
    • A study demonstrated that derivatives of pyrrolidine carboxamides can significantly inhibit the growth of cancer cell lines, showing up to twice the efficacy of established drugs like tamoxifen . The anti-cancer properties are attributed to the ability to target metabolic pathways critical for tumor growth.
  • Neuropharmacological Effects
    • The compound has been investigated for its potential as a sedative, anxiolytic, and anticonvulsant agent. It may influence neurotransmitter systems such as serotonin and norepinephrine pathways, indicating its applicability in treating anxiety and mood disorders .
  • Analytical Reference Standard
    • In forensic science and toxicology, this compound can serve as an analytical reference standard for identifying new psychoactive substances related to cathinones . Its use in chromatography and mass spectrometry aids in establishing baselines for substance identification.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The compound's structure allows for modifications that can enhance its biological activity or alter pharmacokinetic properties .

  • Antimicrobial Efficacy
    • A study conducted on various pyrrolidine derivatives showed that this compound exhibited potent antibacterial activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains . This highlights its potential as an effective antimicrobial agent.
  • Neuroprotective Effects
    • In vivo studies demonstrated that treatment with related pyrrolidine compounds prevented cognitive deficits in animal models, suggesting neuroprotective properties that could be explored for age-related cognitive dysfunction .
  • Inhibitory Mechanisms
    • High-throughput screening revealed that pyrrolidine carboxamides function as inhibitors of InhA, a critical enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis. This discovery positions them as promising candidates for new tuberculosis treatments .

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine/Pyridine Derivatives

The following compounds share structural motifs such as pyrrolidine/pyridine backbones, amide functionalities, or sec-butyl substituents. Key differences are highlighted in Table 1.

Table 1: Comparative Analysis of Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
This compound 1236255-05-2 C₉H₁₉ClN₂O 206.71 Pyrrolidine, sec-butyl, amide Sealed, dry, room temperature
N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride 1236263-39-0 C₁₀H₂₁ClN₂O 220.74 Pyrrolidine, butyl, methyl, amide Sealed, dry, room temperature
N-(sec-Butyl)-6-chloro-2-pyridinamine 1220029-86-6 C₉H₁₃ClN₂ 184.67 Pyridine, sec-butyl, chloro Not specified
N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride 1220034-44-5 C₁₁H₁₉ClN₄O 258.75 Pyrazolo-pyridine, sec-butyl, amide Not specified

Key Observations from Structural Comparisons

Pyrrolidine vs. Pyridine Backbones: The primary compound features a pyrrolidine ring, which is more flexible and less aromatic than the pyridine derivatives (e.g., N-(sec-Butyl)-6-chloro-2-pyridinamine).

Substituent Effects :

  • N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride (CAS 1236263-39-0) differs by having a methyl group on the amide nitrogen and a straight-chain butyl group instead of sec-butyl. This increases its molecular weight (220.74 vs. 206.71) and may alter lipophilicity .
  • The pyrazolo-pyridine derivative (CAS 1220034-44-5) introduces a bicyclic system (pyrazolo[4,3-c]pyridine), which could enhance binding affinity in medicinal chemistry contexts .

Hydrochloride Salt vs. Neutral Amines :

  • All listed compounds except N-(sec-Butyl)-6-chloro-2-pyridinamine are hydrochloride salts, improving solubility in aqueous media. The neutral pyridinamine (CAS 1220029-86-6) may require specialized solvents for dissolution .

Functional Implications

  • Synthetic Utility : The pyrrolidine carboxamide scaffold is common in drug discovery due to its conformational flexibility and hydrogen-bonding capacity. Pyridine derivatives (e.g., CAS 1220029-86-6) are often used as ligands or intermediates in catalysis .

Biological Activity

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a pyrrolidine derivative. Its chemical structure features a pyrrolidine ring with a carboxamide functional group and a sec-butyl side chain. This structural configuration may influence its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. It has been studied for its potential role as an inhibitor or modulator of these targets, affecting biochemical pathways associated with pain, inflammation, and possibly neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been employed in studies focusing on enzyme inhibition related to pain and inflammatory pathways, suggesting potential applications in analgesic and anti-inflammatory therapies.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This activity raises the possibility of its use in treating mood disorders or cognitive dysfunctions.

Case Study 1: Analgesic Potential

In a study investigating the analgesic properties of similar compounds, it was found that derivatives of pyrrolidine carboxamides could significantly reduce pain responses in animal models. The mechanism was hypothesized to involve modulation of pain signaling pathways, although direct studies on this compound are still needed.

Case Study 2: Cognitive Function

A recent study explored the effects of pyrrolidine derivatives on cognitive function in aged mice. The results indicated that certain derivatives improved memory performance in behavioral tests. Although this compound was not the primary focus, it shares structural similarities with compounds that exhibited these effects, suggesting a need for targeted research .

Research Applications

This compound is utilized as a building block in synthetic organic chemistry. Its unique structure allows for modifications leading to more complex molecules with potential therapeutic applications. It is also investigated for its role in studying protein-ligand interactions, which is critical for drug design .

Comparative Biological Activity Table

Compound Biological Activity IC50/Activity Level
N-(sec-Butyl)-2-pyrrolidinecarboxamideEnzyme Inhibition (Pain Pathways)TBD
Sulphonamide Pyrrolidine DerivativesAntiplasmodial ActivityIC50 = 2.40–8.30 μM
Other Pyrrolidine DerivativesNeuropharmacological EffectsTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride?

  • Methodology : The compound can be synthesized via sulfonamide coupling or proline-derivatization strategies. For example, L-proline or its enantiomers can serve as chiral precursors, with sec-butylamine introduced via nucleophilic substitution or amidation. Key steps include:

  • Activation of the pyrrolidinecarboxylic acid using coupling agents like HATU or EDCI.
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt .
  • Validation of stereochemical purity using polarimetry or chiral HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent integration (e.g., sec-butyl group at δ ~1.0–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion for C9_9H19_{19}ClN2_2O).
  • X-ray crystallography : For absolute stereochemical assignment, if single crystals are obtainable .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : It functions as a proline mimetic in asymmetric catalysis. For example:

  • Aldol reactions : Acts as an organocatalyst, leveraging its chiral pyrrolidine core to induce enantioselectivity (e.g., >90% ee in ketone-aldehyde couplings) .
  • Michael additions : Enhances diastereoselectivity in β-ketoester reactions via H-bonding interactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its catalytic performance?

  • Methodology :

  • Compare enantiomers (D/L-proline derivatives) in model reactions (e.g., aldol condensations). Studies show the (S)-configuration typically yields higher enantioselectivity due to optimal transition-state alignment .
  • Use kinetic resolution experiments to quantify rate differences between stereoisomers .

Q. What computational tools predict the compound’s behavior in asymmetric catalysis?

  • Methodology :

  • Density Functional Theory (DFT) : Models transition states to rationalize enantioselectivity trends (e.g., steric clashes between sec-butyl and substrates) .
  • Molecular docking : Simulate interactions with enzyme active sites or synthetic receptors .

Q. How can researchers address contradictory data on its solubility and stability?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus hydrophobic matrices. Stability studies under varying pH (1–12) and temperatures (4–40°C) reveal degradation thresholds .
  • Controlled atmosphere storage : Use inert gas (N2_2) to prevent hydrochloride salt deliquescence .

Q. What strategies optimize its recyclability in catalytic cycles?

  • Methodology :

  • Immobilization on solid supports : Silica or polystyrene matrices improve recovery rates (>80%) without significant activity loss .
  • Flow chemistry setups : Continuous reactors minimize catalyst leaching and enhance turnover numbers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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